Home > Products > Building Blocks P17381 > Combretastatin A4
Combretastatin A4 - 117048-59-6

Combretastatin A4

Catalog Number: EVT-253185
CAS Number: 117048-59-6
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Combretastatin A4 is a stilbenoid.
Combretastatin A4 is a natural product found in Combretum caffrum with data available.
Combretastatin A-4 is an inhibitor of microtubule polymerization derived from the South African willow bush which causes mitotic arrest and selectively targets and reduces or destroys existing blood vessels, causing decreased tumor blood supply.

Combretastatin A4 Phosphate (CA4P)

Compound Description: Combretastatin A4 Phosphate (CA4P) serves as a water-soluble prodrug of Combretastatin A4. It's designed to be metabolized into the active Combretastatin A4 within the body [, , , , , , , , , , , , , , , , , , , , , , , ]. CA4P has undergone extensive preclinical and clinical trials due to its anti-tumor properties, primarily attributed to its vascular disrupting action [, , , , , , , , , , , , , , , , , , , , , ].

Relevance: CA4P is structurally identical to Combretastatin A4 with the addition of a phosphate group, which increases its water solubility and enables intravenous administration [, , , , , , , , , , , , , , , , , , , , , , , ]. Once in the body, CA4P is rapidly converted to Combretastatin A4, which exerts the anti-tumor effects.

Combretastatin A1 Phosphate (CA1P)

Compound Description: Combretastatin A1 Phosphate (CA1P) is another water-soluble prodrug, structurally analogous to Combretastatin A4 Phosphate []. Preclinical studies indicate that CA1P might possess a greater anti-tumor effect compared to Combretastatin A4 at equivalent doses [].

Relevance: Like Combretastatin A4 Phosphate, CA1P functions as a prodrug that is metabolized into its active form, Combretastatin A1, in vivo []. The structural similarity between Combretastatin A4 and Combretastatin A1 suggests potentially similar mechanisms of action, though CA1P exhibits a more complex metabolic profile [].

Colchicine

Compound Description: Colchicine is an established anti-mitotic agent that disrupts microtubule formation by binding to tubulin []. It's used clinically for the treatment of gout and familial Mediterranean fever [].

Relevance: While structurally distinct from Combretastatin A4, Colchicine exhibits a similar mechanism of action, targeting the colchicine binding site on tubulin []. This shared target makes Colchicine valuable in studying the anti-tubulin properties of Combretastatin A4 and its analogs.

Vinblastine

Compound Description: Vinblastine is another potent anti-mitotic agent that disrupts microtubule assembly []. It is used in chemotherapy regimens for various cancers [].

Relevance: Unlike Combretastatin A4, Vinblastine binds to a different site on tubulin, showcasing a distinct mode of interaction with the microtubule system []. Despite this difference, Vinblastine serves as a reference compound to understand the specific action of Combretastatin A4 on tubulin polymerization.

Amphethinile

Compound Description: Amphethinile is a synthetic drug that was initially developed as an appetite suppressant but later found to have anti-tumor activity [].

Relevance: Although structurally dissimilar to Combretastatin A4, Amphethinile shares a similar three-dimensional structure and binds to the colchicine site on tubulin, inhibiting its assembly []. This finding suggests that the angular bicyclic structure might be a key factor for binding to tubulin and highlights the potential for developing structurally diverse Combretastatin A4 analogs.

Azo-Combretastatin A4

Compound Description: Azo-Combretastatin A4 is a synthetic analog of Combretastatin A4 that incorporates an azo group, rendering it photoisomerizable []. This property enables controlled activation of its anti-tumor activity with light.

Relevance: Azo-Combretastatin A4 directly stems from modifying Combretastatin A4's structure to enhance its therapeutic potential []. The ability to spatially control its activity with light makes it promising for targeted therapies and photopharmacological research.

CA4-β-Galactosyl Conjugates (CA4-βGals)

Compound Description: CA4-βGals are prodrug conjugates designed for ovarian cancer prodrug monotherapy (PMT) []. They comprise Combretastatin A4 linked to a β-galactose moiety, which is cleaved by β-galactosidase, an enzyme overexpressed in ovarian cancer cells [].

Relevance: CA4-βGals exemplify targeted prodrug design leveraging the known activity of Combretastatin A4 []. Conjugating CA4 to β-galactose aims to achieve selective release of the active drug within tumor cells, potentially reducing off-target effects.

Source and Classification
  • Source: Isolated from Combretum caffrum.
  • Classification: Combretastatin A4 is categorized as a stilbene derivative and a tubulin polymerization inhibitor.
Synthesis Analysis

The synthesis of Combretastatin A4 has been extensively studied, with various methods reported. The most common approaches include:

Key Technical Parameters

  • Reflux Temperature: 140°C for Perkin condensation.
  • Decarboxylation Temperature: 220°C.
  • Purification Methods: Flash column chromatography and recrystallization.
Molecular Structure Analysis

Combretastatin A4 has a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H19_{19}O4_{4}.
  • Molecular Weight: Approximately 299.34 g/mol.
  • Structural Features: The compound features a trans-stilbene configuration with methoxy groups that play a critical role in its biological activity.

Structural Data

  • 3D Structure: Combretastatin A4's three-dimensional conformation allows it to fit into the colchicine binding site on tubulin, which is essential for its mechanism of action.
  • Stereochemistry: The cis isomer exhibits significantly lower activity compared to the trans form, highlighting the importance of stereochemistry in its pharmacological effects.
Chemical Reactions Analysis

Combretastatin A4 undergoes several chemical reactions that are crucial for its biological activity:

  1. Tubulin Binding: Combretastatin A4 binds to the colchicine site on tubulin, inhibiting its polymerization into microtubules, which is essential for mitosis.
  2. Sulfamate Derivatives Formation: Modifications of Combretastatin A4 to create sulfamate derivatives have been explored to enhance its solubility and potency against various cancer cell lines .
  3. Analog Synthesis: Numerous analogs have been synthesized to evaluate structure-activity relationships, focusing on modifications that improve solubility and reduce toxicity while maintaining anticancer efficacy .

Relevant Technical Details

  • Inhibition Concentration (IC50): For tubulin polymerization inhibition, Combretastatin A4 exhibits an IC50 value around 1 µM .
Mechanism of Action

The mechanism of action of Combretastatin A4 primarily involves:

  • Inhibition of Tubulin Polymerization: By binding at the colchicine site on β-tubulin, Combretastatin A4 prevents the assembly of microtubules, leading to mitotic arrest in cancer cells.
  • Vascular Disruption: The compound selectively disrupts tumor blood vessels, causing ischemia and necrosis within tumors while sparing normal tissues .

Relevant Data

  • Selectivity: Combretastatin A4 shows preferential activity against tumor vasculature compared to normal endothelial cells.
  • Cell Cycle Arrest: Treatment with Combretastatin A4 results in G2/M phase arrest in cancer cells due to disrupted microtubule dynamics.
Physical and Chemical Properties Analysis

Combretastatin A4 possesses several notable physical and chemical properties:

  • Solubility: Poor aqueous solubility limits its clinical applications; modifications are often necessary to enhance solubility .
  • Stability: The olefin double bond in Combretastatin A4 is prone to isomerization from the more active cis form to the less active trans form under physiological conditions.

Key Properties

  • Melting Point: Approximately 150°C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting bioavailability.
Applications

Combretastatin A4 has significant potential applications in cancer therapy:

  1. Anticancer Agent: Its primary application lies in oncology as a vascular disrupting agent used alone or in combination with other chemotherapeutics.
  2. Clinical Trials: Various derivatives are currently undergoing clinical trials to evaluate their efficacy and safety profiles .
  3. Research Tool: Used extensively in laboratory settings to study microtubule dynamics and vascular biology.

Future Directions

Research continues into improving the solubility and selectivity of Combretastatin A4 derivatives while minimizing side effects associated with traditional chemotherapy. The development of prodrugs and novel formulations aims to enhance therapeutic outcomes against resistant tumor types.

Properties

CAS Number

117048-59-6

Product Name

Combretastatin A4

IUPAC Name

2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-

InChI Key

HVXBOLULGPECHP-WAYWQWQTSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.